molecular formula C14H26O4Si B14055507 (R)-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one

(R)-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14055507
M. Wt: 286.44 g/mol
InChI Key: DNPDQMJXMXLVNG-UHFFFAOYSA-N
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Description

®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound that features a pyranone ring structure. This compound is notable for its use in various synthetic applications, particularly in the field of organic chemistry. The presence of the tert-butyldimethylsilyl (TBDMS) group provides stability and protection to the molecule during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is used in several scientific research applications:

Mechanism of Action

The mechanism of action of ®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one involves its role as a protective group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is crucial in multi-step syntheses where selective reactions are required. The compound can be deprotected under mild acidic conditions, revealing the hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is unique due to its pyranone ring structure, which provides additional reactivity and versatility in synthetic applications. The combination of the silyl protection and the pyranone ring makes it a valuable intermediate in complex organic syntheses .

Properties

Molecular Formula

C14H26O4Si

Molecular Weight

286.44 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-methoxy-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H26O4Si/c1-14(2,3)19(5,6)17-8-7-11-9-12(16-4)10-13(15)18-11/h10-11H,7-9H2,1-6H3

InChI Key

DNPDQMJXMXLVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CC(=CC(=O)O1)OC

Origin of Product

United States

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